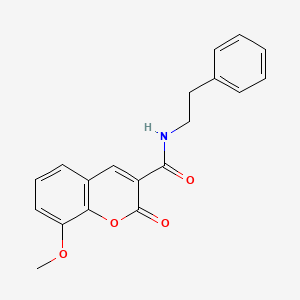

8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide, also known as MOCP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MOCP is a derivative of coumarin, a natural compound found in many plants, and has been studied for its anti-inflammatory, analgesic, and anti-cancer properties.

Scientific Research Applications

Structural Insights

8-Methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide belongs to a class of compounds that exhibit a variety of structural and chemical properties, making them of interest in scientific research. Studies focusing on similar chromene compounds have revealed insights into their crystalline structures and polymorphism. For example, research by Reis et al. (2013) on 4-oxo-N-phenyl-4H-chromene-2-carboxamide derivatives highlighted their crystallization in specific space groups, shedding light on the anti-rotamer conformation about the C-N bond, which is a structural characteristic potentially relevant to the study of 8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide as well (Reis et al., 2013).

Synthetic Methods

The synthesis of chromene derivatives like 8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide is crucial for their application in scientific research. Zhu et al. (2014) established a rapid synthetic method for 4-oxo-4H-chromene-3-carboxylic acid, a related compound, highlighting the importance of efficient synthesis routes for research and development purposes (Zhu et al., 2014).

Fluorescence Properties

Chromene derivatives are also studied for their fluorescence properties, which can be applied in material science and bioimaging. Shi et al. (2017) synthesized benzo[c]coumarin carboxylic acids and examined their fluorescence properties in both solution and solid state. Such studies indicate the potential of 8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide in fluorescence-based applications (Shi et al., 2017).

Photochromic Materials

The application of chromene compounds in the synthesis of photochromic materials and biologically active natural products is another area of interest. Research by Rawat et al. (2006) on chromene chromium carbene complexes for synthesizing naphthopyran and naphthopyrandione units presents the versatility of chromene derivatives in creating materials that change color in response to light exposure (Rawat et al., 2006).

Biological Relevance

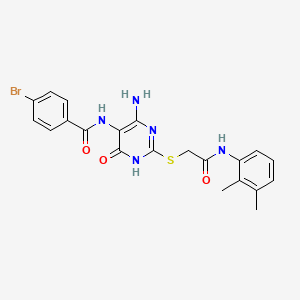

The role of chromene derivatives in biological systems, including their interaction with specific receptors, is a critical research area. For instance, Thimm et al. (2013) investigated the selective agonist 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid for the GPR35 receptor, demonstrating the potential of chromene derivatives in drug discovery and pharmacology (Thimm et al., 2013).

properties

IUPAC Name |

8-methoxy-2-oxo-N-(2-phenylethyl)chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-23-16-9-5-8-14-12-15(19(22)24-17(14)16)18(21)20-11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFASHCMYEWWMEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49647278 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2766038.png)

![2-benzyl-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2766041.png)

![4-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2766042.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2766045.png)

![2-[(1-Thieno[3,2-d]pyrimidin-4-ylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2766046.png)

![4-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-hydroxypropyl)butanamide](/img/structure/B2766047.png)

![N-(3,4-dimethoxyphenethyl)-4-((6-((4-nitrobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2766048.png)

![N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2766052.png)

![(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 3-(trifluoromethyl)benzoate](/img/structure/B2766053.png)

![(2E)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2766058.png)

![N-[(4-methoxyphenyl)methyl]-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2766059.png)